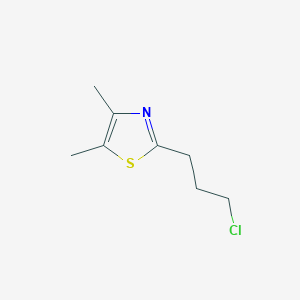
2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloropropyl group attached to the second carbon of the thiazole ring, along with two methyl groups at the fourth and fifth positions. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole typically involves the reaction of 4,5-dimethylthiazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process.
化学反応の分析
Types of Reactions
2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
科学的研究の応用
2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole involves its interaction with biological targets through its reactive chloropropyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The thiazole ring may also interact with specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- 2-(3-Chloropropyl)-1,3-dioxolane
- 3-Chloropropyltrimethoxysilane
- 3-Chloropropionyl Chloride
Uniqueness
2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of nucleophilic substitution potential and thiazole ring interactions, making it valuable in various applications.
特性
分子式 |
C8H12ClNS |
|---|---|
分子量 |
189.71 g/mol |
IUPAC名 |
2-(3-chloropropyl)-4,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-6-7(2)11-8(10-6)4-3-5-9/h3-5H2,1-2H3 |
InChIキー |
SJOWLRBHTPGPCX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)CCCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B13190799.png)

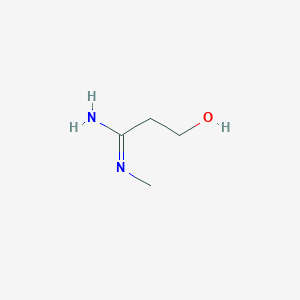
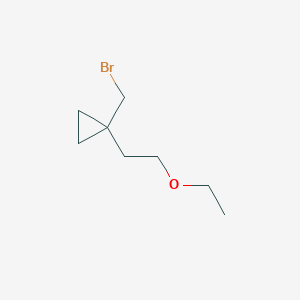
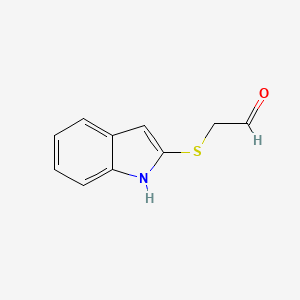
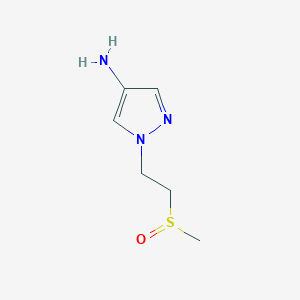
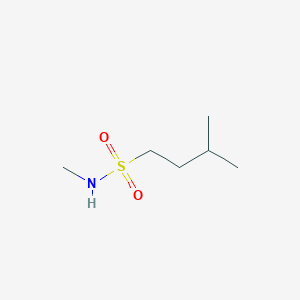


![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
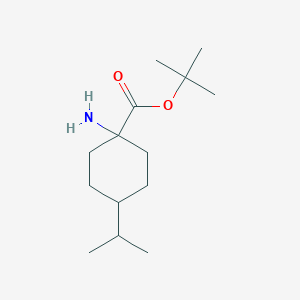
![2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13190878.png)
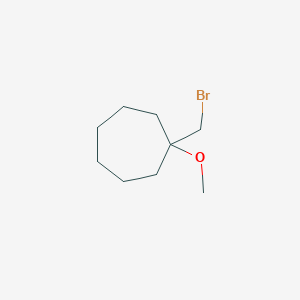
![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
